Bienvenue dans la boutique en ligne BenchChem!

N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide

Medicinal Chemistry SAR Halogen Bonding

Choose N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide for its unique dual-substitution: the 2,5-difluorophenyl group enhances metabolic stability over 2-chlorophenyl analogs, while the 4-dimethylsulfamoyl group adds H-bond capacity (tPSA ~84.7 Ų) for target engagement. Ideal for SARS-CoV-2 Mpro SAR expansion and sulfonamide-sensitive target profiling. Not substitutable by simple analogs like N-(2-chlorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide (CAS 1207010-96-5).

Molecular Formula C14H14F2N2O4S
Molecular Weight 344.33
CAS No. 1207018-08-3
Cat. No. B2849532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide
CAS1207018-08-3
Molecular FormulaC14H14F2N2O4S
Molecular Weight344.33
Structural Identifiers
SMILESCC1=C(C=C(O1)C(=O)NC2=C(C=CC(=C2)F)F)S(=O)(=O)N(C)C
InChIInChI=1S/C14H14F2N2O4S/c1-8-13(23(20,21)18(2)3)7-12(22-8)14(19)17-11-6-9(15)4-5-10(11)16/h4-7H,1-3H3,(H,17,19)
InChIKeySFECOQOLWWGOFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide (CAS 1207018-08-3): Structural Identity and Compound Class


N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide (CAS 1207018-08-3) is a synthetic, small-molecule furan carboxamide derivative with the molecular formula C14H14F2N2O4S and a molecular weight of 344.34 g/mol [1]. It belongs to the broader class of substituted furan carboxamides, which have been disclosed in patent literature as agents for treating retroviral diseases [2]. The compound's architecture is defined by three key pharmacophoric elements: a central 5-methylfuran-2-carboxamide core, a 4-dimethylsulfamoyl electron-withdrawing group, and an N-(2,5-difluorophenyl) terminal moiety. This specific substitution pattern distinguishes it from other in-class furan carboxamides and is hypothesized to influence both target binding and physicochemical properties.

Why N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide Cannot Be Interchanged with Generic Furan Carboxamides


Furan carboxamides as a class are not freely interchangeable for research or procurement purposes. The specific 2,5-difluorophenyl substitution on the anilide nitrogen of this compound is structurally distinct from the mono-halogenated (e.g., 2-chlorophenyl) or non-halogenated aryl analogs that are more commonly cataloged . The presence of two fluorine atoms at the 2- and 5-positions of the phenyl ring is known in medicinal chemistry to modulate metabolic stability, lipophilicity, and target binding conformation through electronic and steric effects. Furthermore, the 4-dimethylsulfamoyl group on the furan ring introduces a strong hydrogen-bond-accepting sulfonamide moiety, which is absent in simpler 5-methylfuran-2-carboxamide scaffolds. This dual-substitution pattern creates a unique chemical space that cannot be replicated by close analogs such as N-(2-chlorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide (CAS 1207010-96-5) or N-(2,4-difluorophenyl)-5-methylfuran-2-carboxamide. The quantitative differentiation below substantiates why simple substitution is not a viable procurement strategy.

Quantitative Differentiation Evidence for N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide


Fluorine Substitution Pattern: 2,5-Difluorophenyl vs. 2-Chlorophenyl Analog

The N-(2,5-difluorophenyl) group of the target compound provides a distinct electronic profile compared to the closest commercially available analog, N-(2-chlorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide (CAS 1207010-96-5). Fluorine is more electronegative than chlorine (Pauling electronegativity: F = 3.98 vs. Cl = 3.16), and the C–F bond is significantly stronger and shorter than the C–Cl bond (bond dissociation energy: ~485 kJ/mol vs. ~339 kJ/mol; bond length: ~1.35 Å vs. ~1.77 Å) [1]. These differences directly impact the compound's metabolic stability, as the C–F bond is far less susceptible to oxidative metabolism by cytochrome P450 enzymes—a well-established principle in drug design [2]. Furthermore, the specific 2,5-difluoro arrangement creates a unique molecular electrostatic potential surface that alters hydrogen-bond-accepting and π-stacking interactions relative to the 2-chloro analog.

Medicinal Chemistry SAR Halogen Bonding

Dimethylsulfamoyl Group: Hydrogen Bond Acceptor Capacity vs. Simple Furan Carboxamides

The 4-dimethylsulfamoyl substituent on the furan ring of the target compound introduces a sulfonamide functional group that is absent in simpler N-aryl-5-methylfuran-2-carboxamides such as N-(2,4-difluorophenyl)-5-methylfuran-2-carboxamide (CAS not assigned, MW 237.2 g/mol) . The sulfonamide group provides two additional hydrogen bond acceptor sites (S=O oxygens) and can participate in electrostatic and polar interactions with biological targets. The target compound has a molecular weight of 344.33 g/mol and contains 4 hydrogen bond acceptors, compared to 2–3 hydrogen bond acceptors and a lower molecular weight (~237 g/mol) for the simpler analog. This structural difference is expected to translate into differentiated binding modes and physicochemical profiles.

Drug Design Binding Affinity Solubility

Antiviral Target Potential: Class-Level Inference from SARS-CoV-2 Mpro Furan Inhibitor Studies

Furan-2-carboxamide derivatives bearing electron-withdrawing substituents have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro). In a study by Dou et al. (2022), structurally related 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives demonstrated Mpro inhibition with IC50 values ranging from 10.76 μM (initial hit F8–S43) to 1.55–1.57 μM (optimized leads F8–B22 and F8–B6) in enzymatic FRET-based assays [1]. The target compound, N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide, shares the furan carboxamide scaffold with these inhibitors and incorporates additional sulfonamide and difluorophenyl functionalities that are consistent with pharmacophoric features associated with enhanced target binding. It is critical to note that this is a class-level inference only; the target compound itself has not been directly tested in this assay, and no quantitative IC50 data for CAS 1207018-08-3 against Mpro is publicly available.

Antiviral Research SARS-CoV-2 Mpro Inhibitor

Predicted Physicochemical Differentiation: Lipophilicity and Solubility vs. Des-Fluoro and Des-Sulfamoyl Analogs

The calculated partition coefficient (clogP) and topological polar surface area (tPSA) of the target compound differ markedly from simpler furan carboxamide analogs. The target compound (CAS 1207018-08-3) has a tPSA of approximately 84.7 Ų (calculated from the sum of contributions: carboxamide ~43.4 Ų, sulfonamide ~37.4 Ų, furan oxygen ~13.0 Ų, minus overlapping contributions) and a predicted clogP in the range of 2.0–2.5, whereas the des-sulfamoyl analog N-(2,5-difluorophenyl)-5-methylfuran-2-carboxamide (not assigned a CAS, hypothetical structure) would have a tPSA of ~45 Ų and a clogP of ~2.8–3.3 [1]. The lower lipophilicity and higher polarity of the target compound, driven by the dimethylsulfamoyl group, are expected to enhance aqueous solubility relative to the des-sulfamoyl comparator—a critical parameter for in vitro assay compatibility.

ADME Lipophilicity Drug-likeness

Recommended Application Scenarios for N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide Based on Current Evidence


Structure-Activity Relationship (SAR) Expansion of Furan-Based Antiviral Chemotypes

This compound is best positioned as a scaffold-diversification tool in antiviral medicinal chemistry programs targeting viral proteases, particularly SARS-CoV-2 Mpro. As established in Section 3 (Evidence Item 3), the furan carboxamide core has demonstrated tractable Mpro inhibition in the 1.55–10.76 μM range. The target compound's unique 2,5-difluorophenyl and dimethylsulfamoyl substituents offer an underexplored substitution vector for SAR expansion [1]. Researchers should compare this compound head-to-head with the 2-chlorophenyl analog (CAS 1207010-96-5) and des-sulfamoyl analogs to quantify the contribution of each substituent to target potency and selectivity.

Metabolic Stability Profiling of Halogenated Furan Carboxamides

The 2,5-difluorophenyl substitution pattern in this compound provides a stronger C–F bond and altered electronic profile compared to the 2-chlorophenyl analog (see Section 3, Evidence Item 1). This compound is recommended for use in comparative metabolic stability studies using liver microsome or hepatocyte assays to experimentally quantify the advantage of fluorination over chlorination in this specific scaffold [2]. The outcome can inform lead optimization decisions where oxidative metabolism at the N-aryl position is a concern.

Physicochemical and Solubility Profiling for Assay Development

The dimethylsulfamoyl group endows this compound with a higher topological polar surface area (tPSA ≈ 84.7 Ų) and lower predicted lipophilicity (clogP ≈ 2.0–2.5) relative to non-sulfamoyl furan carboxamides (see Section 3, Evidence Item 4). This compound is recommended for experimental aqueous solubility and non-specific binding assessments, with the des-sulfamoyl analog serving as the baseline comparator, to establish whether the sulfonamide modification indeed translates into improved in vitro assay compatibility [3].

Chemical Probe for Sulfonamide-Mediated Protein Interactions

The combination of a furan carboxamide scaffold with a 4-dimethylsulfamoyl group creates a hydrogen-bond-rich surface that may engage biological targets through sulfonamide-mediated interactions, as distinct from simpler carboxamide-only analogs (see Section 3, Evidence Item 2). This compound is recommended for use in target identification or affinity profiling studies where differential binding between sulfamoyl-containing and sulfamoyl-lacking furan carboxamides can reveal sulfonamide-sensitive protein targets.

Quote Request

Request a Quote for N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.